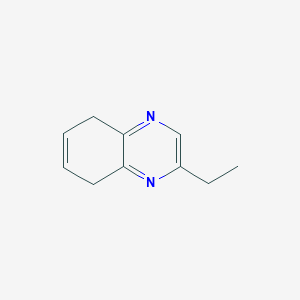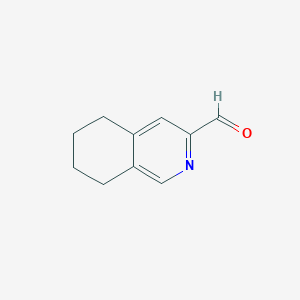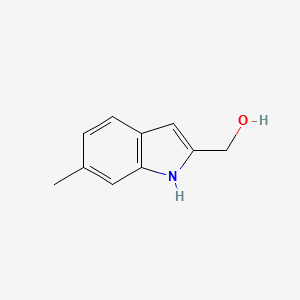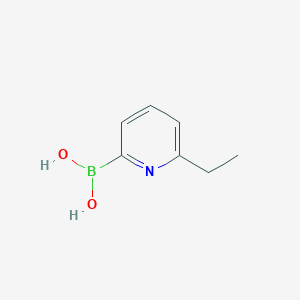
2-Ethyl-5,8-dihydroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-乙基-5,8-二氢喹喔啉是一种含氮杂环化合物,属于喹喔啉家族,以其广泛的药理和工业应用而闻名。喹喔啉的特征在于其双环结构,由一个苯环与一个吡嗪环稠合而成。
准备方法
合成路线和反应条件
2-乙基-5,8-二氢喹喔啉的合成通常涉及邻苯二胺与1,2-二羰基化合物的缩合反应。一种常用的方法是邻苯二胺在酸性条件下与乙基乙醛酸反应。反应通过中间体二亚胺的形成进行,然后环化形成喹喔啉环。
工业生产方法
喹喔啉衍生物,包括2-乙基-5,8-二氢喹喔啉的工业生产,通常采用绿色化学原理,以最大程度地减少对环境的影响。大规模合成可能涉及连续流动反应器和可回收催化剂的使用,以提高效率并减少废物。
化学反应分析
反应类型
2-乙基-5,8-二氢喹喔啉可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化形成喹喔啉N-氧化物。
还原: 还原反应可以生成二氢喹喔啉衍生物。
取代: 亲电和亲核取代反应可以在喹喔啉环上引入各种官能团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 在适当的条件下使用卤素、卤代烷烃和有机金属化合物等试剂。
主要生成产物
氧化: 喹喔啉N-氧化物。
还原: 二氢喹喔啉衍生物。
取代: 根据所用试剂的不同,各种取代的喹喔啉。
科学研究应用
2-乙基-5,8-二氢喹喔啉在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其作为抗菌剂和抗癌剂的潜力。
医学: 探索其治疗特性,包括抗炎和抗病毒活性。
工业: 用于开发具有特定电子和光学性能的材料。
作用机制
2-乙基-5,8-二氢喹喔啉的作用机制取决于其应用。在药物化学中,它可能通过抑制特定的酶或受体起作用。例如,已显示喹喔啉衍生物抑制酪氨酸激酶和其他参与细胞信号通路中的酶。该化合物的效应是通过与分子靶标的相互作用介导的,导致细胞过程发生改变。
相似化合物的比较
2-乙基-5,8-二氢喹喔啉可以与其他喹喔啉衍生物进行比较,例如:
喹喔啉: 具有相似双环结构的母体化合物。
2-甲基喹喔啉: 在2位具有甲基的衍生物。
6,7-二甲基喹喔啉: 在6和7位具有甲基的衍生物。
2-乙基-5,8-二氢喹喔啉的独特性在于其特殊的取代模式,这会影响其化学反应性和生物活性。
属性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC 名称 |
2-ethyl-5,8-dihydroquinoxaline |
InChI |
InChI=1S/C10H12N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h3-4,7H,2,5-6H2,1H3 |
InChI 键 |
SUTICHHRJPUCNN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CN=C2CC=CCC2=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2]Oxazolo[5,4-G]indolizine](/img/structure/B11920747.png)




![5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11920780.png)


![3-Fluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11920790.png)




![2H-Indeno[5,4-D][1,2]oxazole](/img/structure/B11920819.png)
